4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate

Sphingomyelinase D inhibition Positional isomerism Loxosceles venom

4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate (molecular formula C₁₇H₁₃NO₄, MW ≈295.29 g mol⁻¹) is a benzofuranone derivative featuring a 3‑pyridylmethylene substituent at position 2 and an acetate ester at position 6. The compound belongs to the broader class of pyridyl‑substituted benzo[3,4‑b]furan‑3(2H)‑ones, a scaffold that has been investigated for enzyme inhibition, most notably against sphingomyelinase D (SMase D) from Loxosceles spider venom.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
Cat. No. B12197655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C
InChIInChI=1S/C17H13NO4/c1-10-6-13(21-11(2)19)8-14-16(10)17(20)15(22-14)7-12-4-3-5-18-9-12/h3-9H,1-2H3/b15-7-
InChIKeyAWWXAJLUEUWGDD-CHHVJCJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate – Structural Identity and Procurement Profile


4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate (molecular formula C₁₇H₁₃NO₄, MW ≈295.29 g mol⁻¹) is a benzofuranone derivative featuring a 3‑pyridylmethylene substituent at position 2 and an acetate ester at position 6 . The compound belongs to the broader class of pyridyl‑substituted benzo[3,4‑b]furan‑3(2H)‑ones, a scaffold that has been investigated for enzyme inhibition, most notably against sphingomyelinase D (SMase D) from Loxosceles spider venom [1]. The acetate ester differentiates it from the more extensively studied 4‑chlorobenzenesulfonate analog, and the 3‑pyridyl attachment distinguishes it from the 4‑pyridyl positional isomer (CAS 903856‑08‑6) [2].

Why 4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate Cannot Be Replaced by Generic Benzofuranone Analogs


In‑class benzofuranone derivatives cannot be freely interchanged because both the position of the pyridyl attachment (3‑ vs 4‑pyridyl) and the nature of the ester group (acetate vs 4‑chlorobenzenesulfonate) critically modulate enzyme‑inhibitor interactions. The 4‑chlorobenzenesulfonate congener is documented as a mixed‑type inhibitor of SMase D [1], whereas the 4‑pyridyl acetate isomer (CAS 903856‑08‑6) places the heterocyclic nitrogen at a different spatial orientation, altering hydrogen‑bonding and π‑stacking contacts with the target protein . Therefore, procurement decisions that treat these compounds as equivalent risk irreproducible pharmacological outcomes.

Quantitative Differentiation of 4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate from Closest Analogs


Positional Isomer Discrimination: 3‑Pyridyl vs 4‑Pyridyl Attachment

The 3‑pyridylmethylene configuration present in the target compound places the pyridine nitrogen in a distinct spatial geometry relative to the benzofuranone core. In the patent literature, the 3‑pyridyl scaffold is explicitly linked to SMase D inhibition when combined with a 4‑chlorobenzenesulfonate ester [1]. The 4‑pyridyl acetate isomer (CAS 903856‑08‑6) has not been reported in the same SMase D context, suggesting that the 3‑pyridyl attachment may be required for productive binding to the enzyme . No direct head‑to‑head enzymatic comparison of the two acetate positional isomers has been published.

Sphingomyelinase D inhibition Positional isomerism Loxosceles venom

Ester Group Impact: Acetate vs 4‑Chlorobenzenesulfonate

The 4‑chlorobenzenesulfonate analog (Compound 6 in US 20160367533) has been characterized as a mixed‑type inhibitor of SMase D [1]. The acetate ester, while structurally analogous, has not been profiled in the same enzyme assay. The acetate group is significantly smaller (MW 43 vs 176 Da for the sulfonate ester) and more hydrophilic (clogP reduction ≈2 log units expected), which could improve aqueous solubility and facilitate different formulation strategies . No direct comparative IC₅₀ or solubility data are available for the target compound versus the sulfonate.

Ester prodrug Solubility SMase D inhibition

Selectivity Context: Scaffold Distinctiveness Among SMase D Inhibitors

The patent US 20160367533 discloses only two chemotypes with SMase D inhibitory activity: a benzenesulfonamide (Compound 5) and the benzofuranone‑4‑chlorobenzenesulfonate (Compound 6) [1]. The benzofuranone scaffold represented by the target compound's core is one of the few small‑molecule templates known to modulate SMase D. In contrast, the majority of reported SMase D inhibitors are substrate analogs or metal chelators [2]. This scaffold uniqueness provides a distinct starting point for medicinal chemistry optimization independent of other inhibitor classes.

Scaffold uniqueness SMase D inhibitor classes Benzofuranone

Procurement‑Guided Application Scenarios for 4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate


Sphingomyelinase D Probe Development in Loxoscelism Research

The compound provides a 3‑pyridylmethylene benzofuranone scaffold with a hydrolyzable acetate ester, suitable for generating active‑site probes for SMase D. Its structural relationship to the known mixed‑type inhibitor (4‑chlorobenzenesulfonate analog) [1] makes it a candidate for structure‑activity relationship (SAR) studies aimed at separating binding affinity from ester‑driven physicochemical properties.

Positional Isomer Selectivity Profiling in Pyridyl‑Benzofuranone Libraries

Because the 4‑pyridyl isomer (CAS 903856‑08‑6) is commercially tracked but lacks SMase D data , head‑to‑head testing of the two acetate isomers can map the pharmacophoric contribution of pyridine nitrogen position to enzyme inhibition, providing key design rules for future inhibitor optimization.

Prodrug or Solubility‑Enhanced Analog Synthesis for In Vivo Pharmacology

The acetate ester may serve as a prodrug handle or solubility‑enhancing group relative to the highly lipophilic 4‑chlorobenzenesulfonate [2]. Medicinal chemistry teams can evaluate whether the acetate‑capped compound improves aqueous solubility and in vivo exposure while retaining target engagement upon ester hydrolysis.

Scaffold‑Hopping Starting Point for Non‑Substrate SMase D Inhibitors

The benzofuranone core represents one of only two synthetic chemotypes claimed for SMase D inhibition, distinct from substrate‑mimetic and chelator‑based inhibitors [1]. The acetate variant offers a synthetically accessible intermediate for diversifying the ester position while maintaining the core scaffold, enabling rapid library enumeration.

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